1-Methylpyrrolidine-2-carboxylic acid

Catalog No.
S1895828
CAS No.
68078-09-1
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrolidine-2-carboxylic acid

CAS Number

68078-09-1

Product Name

1-Methylpyrrolidine-2-carboxylic acid

IUPAC Name

1-methylpyrrolidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

CWLQUGTUXBXTLF-UHFFFAOYSA-N

SMILES

CN1CCCC1C(=O)O

Synonyms

N-methylproline, N-methylpyrrolidine-2-carboxylate, N-methylpyrrolidine-2-carboxylic acid

Canonical SMILES

CN1CCCC1C(=O)O

1-Methylpyrrolidine-2-carboxylic acid, also known as (R)-1-Methylpyrrolidine-2-carboxylic acid, is a bicyclic organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. It features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a carboxylic acid functional group at the second carbon. This compound is characterized by its high solubility in water and exhibits significant biological activity, making it of interest in various fields, including pharmaceuticals and biochemistry .

  • Building Blocks for Medicinal Chemistry

    The core structure of 1-MPCA, a pyrrolidine ring with a carboxylic acid group, is present in various biologically active molecules. Researchers can modify this structure to create new compounds with potential therapeutic applications. For instance, a derivative of 1-MPCA known as (2S,4S)-4-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylthio)-1-methylpyrrolidine-2-carboxylic acid is being investigated for its properties PubChem: .

  • Study of Chiral Properties

    1-MPCA can exist in two stereoisomers, (2R)-1-methylpyrrolidine-2-carboxylic acid and (2S)-1-methylpyrrolidine-2-carboxylic acid, which are mirror images of each other. These isomers can exhibit different biological properties. Research on compounds like (2R)-1-methylpyrrolidine-2-carboxylic acid hydrate and (2S)-1-methylpyrrolidine-2-carboxylic acid hydrate explores the impact of chirality on their function Synthonix: SpiroChem: .

The chemical reactivity of 1-Methylpyrrolidine-2-carboxylic acid primarily involves its carboxylic acid group, which can participate in typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Amide Formation: Reacting with amines to form amides.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics .

1-Methylpyrrolidine-2-carboxylic acid has shown various biological activities, including:

  • Neuroprotective Effects: It has been studied for its potential to protect neuronal cells from oxidative stress.
  • Antimicrobial Properties: Some derivatives exhibit activity against certain bacterial strains.
  • Metabolic Modulation: It may influence metabolic pathways relevant to amino acid metabolism and neurotransmitter synthesis.

These properties suggest its potential utility in therapeutic applications, particularly in neurodegenerative diseases and infections .

Several methods exist for synthesizing 1-Methylpyrrolidine-2-carboxylic acid:

  • Starting from Pyrrolidine: Reacting pyrrolidine with methyl iodide followed by carboxylation using carbon dioxide under basic conditions.
  • Using Amino Acids: Deriving from amino acids through cyclization and subsequent functional group modifications.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of this compound from simpler substrates.

Each method offers different advantages regarding yield, purity, and environmental impact .

1-Methylpyrrolidine-2-carboxylic acid finds applications in various domains:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs targeting neurological disorders.
  • Biochemical Research: Used as a reagent in studies involving amino acids and neurotransmitter pathways.
  • Agriculture: Potentially utilized in developing agrochemicals that enhance plant growth or resistance to pathogens .

Studies on the interactions of 1-Methylpyrrolidine-2-carboxylic acid with biological systems have revealed:

  • Binding Affinity: Interaction with neurotransmitter receptors has been investigated, indicating potential modulation of receptor activity.
  • Metabolic Pathways: Its role in metabolic processes suggests interactions with enzymes involved in amino acid metabolism.

These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects .

1-Methylpyrrolidine-2-carboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Score
1-Methylpyrrolidine-2-carboxylic acid68078-09-1Methyl group on nitrogen; carboxylic acid1.00
1-Methylpyrrolidine-2-carboxylic acid hydrochloride23337593Hydrochloride salt form0.97
(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid113231-05-3Different backbone structure0.97
(2R)-1-methylpyrrolidine-2-carboxylic acid hydrate1217447-61-4Hydrated form0.95

The unique feature of 1-Methylpyrrolidine-2-carboxylic acid lies in its specific arrangement of functional groups that confer distinct biological activities compared to its analogs. Its ability to act as both a neurotransmitter precursor and a potential therapeutic agent sets it apart from similar compounds .

XLogP3

-1.9

Sequence

P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-methylproline

Dates

Modify: 2023-08-16

Betaines and related ammonium compounds in chestnut (Castanea sativa Mill.)

Luigi Servillo, Alfonso Giovane, Rosario Casale, Maria Luisa Balestrieri, Domenico Cautela, Marina Paolucci, Francesco Siano, Maria Grazia Volpe, Domenico Castaldo
PMID: 26593620   DOI: 10.1016/j.foodchem.2015.10.070

Abstract

Chestnut fruits, being poor of simple sugars and consisting mainly of fibers and starch, are among the constituents of Mediterranean diet. While numerous studies report on content of proteins and amino acids in chestnut, no one has appeared so far on betaines, an important class of nitrogen compounds ubiquitous in plants for their protective action in response to abiotic stress. In this study, we analyzed by HPLC-ESI-tandem mass spectrometry, in fruits and flours of varieties of chestnut cultivated in Italy, the composition of betaines and ammonium compounds intermediates of their biosynthesis. Besides the parent amino acids, the compounds quantified were choline, glycerophosphocholine, phosphocholine, glycine betaine, N-methylproline, proline betaine (stachydrine), β-alanine betaine, 4-guanidinobutyric acid, trigonelline, N,N,N-trimethyllysine. Interestingly, some uncommon derivatives of pipecolic acid, such as N-methylpipecolic acid, 4-hydroxypipecolic acid and 4-hydroxy-N-methylpipecolic acid were identified for the first time in chestnut samples and characterized by MS(n) tandem mass spectrometry.


Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate

Katarzyna Kasperowicz-Frankowska, Anna Gzik, Michał Dziemidkiewicz, Beata Kolesińska, Zbigniew J Kamiński
PMID: 25745772   DOI:

Abstract

Esters of N-methylproline and N-allylproline were prepared and used as component for synthesis of chiral triazine based coupling reagents. N-Triazinylammonium tetrafluoroborate obtained from methylester of L-N-methylproline, 2-chloro-4,6-dimethozxy-1,3,5-triazine and tetrafluoroboric acid in the coupling of rac-Z- A1a-OH with glycine methylester preferred formation of D-Z-AlaGly-OMe with L/D ratio 21/79. Coupling reagent prepared from D enantiomer of N-methylproline gave L-Z-AlaGly-OMe with L/D ratio 75/25.


Metabolomic Profiles and Heart Failure Risk in Black Adults: Insights From the Jackson Heart Study

Usman A Tahir, Daniel H Katz, Tianyi Zhao, Debby Ngo, Daniel E Cruz, Jeremy M Robbins, Zsu-Zsu Chen, Bennet Peterson, Mark D Benson, Xu Shi, Lucas Dailey, Charlotte Andersson, Ramachandran S Vasan, Yan Gao, Changyu Shen, Adolfo Correa, Michael E Hall, Thomas J Wang, Clary B Clish, James G Wilson, Robert E Gerszten
PMID: 33464957   DOI: 10.1161/CIRCHEARTFAILURE.120.007275

Abstract

Heart failure (HF) is a heterogeneous disease characterized by significant metabolic disturbances; however, the breadth of metabolic dysfunction before the onset of overt disease is not well understood. The purpose of this study was to determine the association of circulating metabolites with incident HF to uncover novel metabolic pathways to disease.
We performed targeted plasma metabolomic profiling in a deeply phenotyped group of Black adults from the JHS (Jackson Heart Study; n=2199). We related metabolites associated with incident HF to established etiological mechanisms, including increased left ventricular mass index and incident coronary heart disease. Furthermore, we evaluated differential associations of metabolites with HF with preserved ejection fraction versus HF with reduced ejection fraction.
Metabolites associated with incident HF included products of posttranscriptional modifications of RNA, as well as polyamine and nitric oxide metabolism. A subset of metabolite-HF associations was independent of well-established HF pathways such as increased left ventricular mass index and incident coronary heart disease and included homoarginine (per 1 SD increase in metabolite level, hazard ratio, 0.77;
=1.2×10
), diacetylspermine (hazard ratio, 1.34;
=3.4×10
), and uridine (hazard ratio, 0.79;
, 3×10
). Furthermore, metabolites involved in pyrimidine metabolism (orotic acid) and collagen turnover (
-methylproline) among others were part of a distinct metabolic signature that differentiated individuals with HF with preserved ejection fraction versus HF with reduced ejection fraction.
The integration of clinical phenotyping with plasma metabolomic profiling uncovered novel metabolic processes in nontraditional disease pathways underlying the heterogeneity of HF development in Black adults.


Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand

Chaoyu Wang, Lijuan Liu, Wei Wang, Dong-Sheng Ma, Hua Zhang
PMID: 20335970   DOI: 10.3390/molecules15031154

Abstract

(S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, was found to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions. A variety of N-arylamides were synthesized in good to high yields.


MtpB, a member of the MttB superfamily from the human intestinal acetogen

Jonathan W Picking, Edward J Behrman, Liwen Zhang, Joseph A Krzycki
PMID: 31341018   DOI: 10.1074/jbc.RA119.009886

Abstract

The trimethylamine methyltransferase MttB is the founding member of a widely distributed superfamily of microbial proteins. Genes encoding most members of the MttB superfamily lack the codon for pyrrolysine that distinguishes previously characterized trimethylamine methyltransferases, leaving the function(s) of most of the enzymes in this superfamily unknown. Here, investigating the MttB family member MtpB from the human intestinal isolate
ATCC 8486, an acetogen that excretes
methyl proline during growth on proline betaine, we demonstrate that MtpB catalyzes anoxic demethylation of proline betaine. MtpB along with MtqC (a corrinoid protein) and MtqA (a methylcorrinoid:tetrahydrofolate methyltransferase) was much more abundant in
cells grown on proline betaine than on lactate. We observed that recombinant MtpB methylates Co(I)-MtqC in the presence of proline betaine and that other quaternary amines are much less preferred substrates. MtpB, MtqC, and MtqA catalyze tetrahydrofolate methylation with proline betaine, thereby forming a key intermediate in the Wood-Ljungdahl acetogenesis pathway. To our knowledge, MtpB methylation of Co(I)-MtqC for the subsequent methylation of tetrahydrofolate represents the first described anoxic mechanism of proline betaine demethylation. The activities of MtpB and associated proteins in acetogens or other anaerobes provide a possible mechanism for the production of
-methyl proline by the gut microbiome. MtpB's activity characterized here strengthens the hypothesis that much of the MttB superfamily comprises quaternary amine-dependent methyltransferases.


Occurrence and stress response of N-methylproline compounds in Tamarix species

Graham P Jones, Bodapati P Naidu, Yoav Waisel, Aaron Solomon, Leslie G Paleg
PMID: 16359712   DOI: 10.1016/j.phytochem.2005.10.027

Abstract

A number of N-methylproline analogues have been found to accumulate in different species of Tamarix. These include N-methyl-L-proline (MP), trans-4-hydroxy-N-methyl-L-proline (M4HP) and trans-3-hydroxy-N-methyl-L-proline (M3HP). The three compounds appeared in all species but their relative and absolute levels depend upon species, ecotype and level of applied salt stress. A salt-conditioned ecotype of T. jordanis (Sodom) dramatically increased its accumulation of all proline analogues when subject to salt stress whereas a non-saline ecotype (Gilboa) showed little effect. The levels of M4HP and M3HP in T. meyeri increased with increasing salt stress whereas MP levels remained almost constant.


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